Vitravene

Descripción

Propiedades

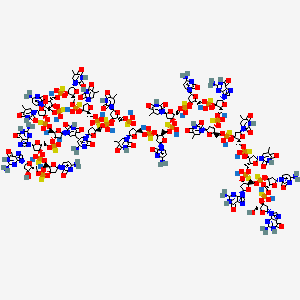

Fórmula molecular |

C204H243N63Na20O114P20S20 |

|---|---|

Peso molecular |

7122 g/mol |

Nombre IUPAC |

icosasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |

Clave InChI |

DLKYYJFLRUUGHJ-SSJCJZGYSA-A |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Fomivirsen: A Technical Guide to the First FDA-Approved Antisense Oligonucleotide Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomivirsen, marketed under the trade name Vitravene, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide (ASO) to receive approval from the U.S. Food and Drug Administration (FDA) in 1998.[1] Developed for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, Fomivirsen demonstrated the therapeutic potential of antisense technology.[1][2] This technical guide provides an in-depth overview of the core structural and functional aspects of Fomivirsen, including its chemical composition, mechanism of action, quantitative data, and detailed experimental protocols relevant to its characterization.

Core Structure and Chemical Composition

Fomivirsen is a 21-base synthetic phosphorothioate (B77711) oligodeoxynucleotide.[1][3] Its specific sequence is designed to be complementary to a critical messenger RNA (mRNA) sequence within the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[2][4]

Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[1][3]

The key chemical modification in Fomivirsen is the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone, creating a phosphorothioate linkage.[5] This modification is crucial for its therapeutic efficacy, as it confers resistance to degradation by cellular nucleases, thereby increasing its stability and half-life within the eye.[3][5]

| Property | Description | Reference |

| Drug Name | Fomivirsen (this compound) | [1] |

| Chemical Class | Antisense Oligonucleotide | [2] |

| Sequence | 5'-GCG TTT GCT CTT CTT CTT GCG-3' | [1][3] |

| Length | 21 nucleotides | [1][3] |

| Backbone Chemistry | Phosphorothioate | [3][5] |

| Molecular Formula | C204H263N63O114P20S20 | [6] |

| Molecular Weight | 6682.40 g/mol | [6] |

| Target | mRNA of the major immediate-early region 2 (IE2) of HCMV | [2][4] |

| Mechanism of Action | Inhibition of viral protein synthesis via an antisense mechanism | [2][7] |

Mechanism of Action

Fomivirsen operates through a sequence-specific antisense mechanism to inhibit the replication of HCMV.[2][7] The oligonucleotide binds to the complementary sequence on the mRNA transcribed from the UL123 gene, which encodes the IE2 protein.[3] This binding event prevents the translation of the IE2 protein, which is a key regulator of viral gene expression and is essential for the production of infectious CMV particles.[2] The formation of the Fomivirsen-mRNA duplex can lead to the degradation of the target mRNA by RNase H, an endogenous enzyme that recognizes RNA:DNA hybrids.

References

- 1. glenresearch.com [glenresearch.com]

- 2. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Pioneer: A Technical History of Vitravene (Fomivirsen)

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Vitravene (fomivirsen), the first antisense oligonucleotide therapeutic to gain regulatory approval, represents a landmark in the history of drug development. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual market withdrawal of this pioneering antiviral agent. Developed to combat cytomegalovirus (CMV) retinitis in AIDS patients, this compound’s journey offers valuable insights into the challenges and triumphs of nucleic acid-based therapies. This document details the drug's mechanism of action, summarizes key quantitative data from pivotal studies in clearly structured tables, and provides detailed methodologies for the core experiments that underpinned its development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the scientific and developmental processes.

Discovery and Rationale

This compound emerged from the concerted efforts of the National Institutes of Health (NIH) and Isis Pharmaceuticals (now Ionis Pharmaceuticals) in the early 1990s, a time when the AIDS epidemic was at its peak and opportunistic infections like CMV retinitis were a leading cause of blindness in immunocompromised individuals.[1][2] The therapeutic rationale was to develop a highly specific inhibitor of CMV replication that could be administered locally to the eye, thereby minimizing systemic toxicity.

The chosen strategy was antisense technology, which aims to block the translation of a specific messenger RNA (mRNA) into protein. The target selected was the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[3] The IE2 gene products are crucial for the regulation of viral gene expression and are essential for the replication of the virus.[3] By preventing the synthesis of IE2 proteins, it was hypothesized that viral replication could be effectively halted.

After screening numerous antisense oligonucleotides, ISIS 2922 (later named fomivirsen) was identified as the most potent and promising candidate.[4]

Chemical and Molecular Profile

Fomivirsen is a 21-base synthetic phosphorothioate (B77711) oligodeoxynucleotide.[4][5]

-

Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[4]

-

Chemical Structure: The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, a critical feature for in vivo stability.[6]

The sequence of fomivirsen is complementary to a specific region of the mRNA transcribed from the IE2 gene of HCMV.[3][7] This complementarity allows for high-affinity binding to the target mRNA.

Mechanism of Action

This compound's primary mechanism of action is the sequence-specific inhibition of CMV IE2 protein synthesis through an antisense mechanism.[3][7] Upon intravitreal injection, fomivirsen enters retinal cells and binds to the target IE2 mRNA. This binding event is believed to inhibit protein translation through two main pathways:

-

RNase H-mediated degradation: The DNA-RNA heteroduplex formed between fomivirsen and the IE2 mRNA is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such duplexes.[6][8][9] This leads to the destruction of the IE2 mRNA, preventing its translation.

-

Steric hindrance: The binding of the bulky oligonucleotide to the mRNA can physically block the translational machinery (ribosomes) from accessing and reading the genetic code, thereby preventing protein synthesis.[9][10]

While both mechanisms are plausible, evidence suggests that RNase H-mediated degradation is a significant contributor to fomivirsen's activity.[8]

Signaling Pathway: Fomivirsen's Inhibition of CMV Replication

Caption: Fomivirsen inhibits CMV replication by binding to IE2 mRNA, leading to its degradation via RNase H and blocking protein translation.

Preclinical Development

In Vitro Efficacy

Fomivirsen demonstrated potent and selective antiviral activity against HCMV in various cell culture systems. The 50% inhibitory concentration (IC50) was consistently in the sub-micromolar range, showcasing its superiority over ganciclovir (B1264) in some assays.[4][11]

Table 1: In Vitro Efficacy of Fomivirsen (ISIS 2922) against HCMV

| Cell Line | Virus Strain | Assay Type | Fomivirsen IC50 (µM) | Ganciclovir IC50 (µM) | Reference |

| Human Retinal Pigment Epithelial (RPE) Cells | AD169 | Plaque Reduction | ~0.03 | Not Reported | [5] |

| MRC-5 (Human Embryonic Lung Fibroblasts) | AD169 | Plaque Reduction | ~0.2 | Not Reported | [5] |

| Human Dermal Fibroblasts | Not Specified | Plaque Reduction | 0.1 | 3 | [4] |

Fomivirsen was also effective against clinical isolates of CMV that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, highlighting its distinct mechanism of action.[12]

Preclinical Pharmacokinetics and Toxicology

Animal studies were crucial for determining the ocular kinetics and safety profile of fomivirsen.

Table 2: Preclinical Pharmacokinetic Parameters of Fomivirsen

| Species | Dose | Tissue | Cmax | Tmax | Half-life (t1/2) | Reference |

| Rabbit | Not Specified | Vitreous | Not Reported | Not Reported | 62 hours | [11] |

| Monkey | 115 µg (intravitreal) | Retina | Not Reported | ~2 days | 78 hours | [13] |

| Rabbit | 14C-labeled fomivirsen | Vitreous | Highest at 4 hr | 4 hours | 77.5 hours | [12] |

Toxicology studies in animals involved intravitreal injections to assess local tolerance. The main findings were transient ocular inflammation, which was generally manageable.[12] Systemic toxicity was not a major concern due to the local route of administration and lack of significant systemic absorption.[13]

Clinical Development

The clinical development of fomivirsen for CMV retinitis in AIDS patients involved several key studies that evaluated its safety and efficacy.

Pivotal Clinical Trials

Two pivotal randomized controlled trials provided the primary evidence for the efficacy of fomivirsen.

Table 3: Efficacy of Fomivirsen in a Randomized Controlled Trial for Newly Diagnosed Peripheral CMV Retinitis

| Treatment Group | Number of Patients (n) | Median Time to Progression (days) | 95% Confidence Interval | p-value | Reference |

| Immediate Fomivirsen (165 µg) | 18 | 71 | 28 - Not Determinable | 0.0001 | [14] |

| Deferred Treatment | 10 | 13 | 9 - 15 | [14] |

Table 4: Efficacy of Fomivirsen in Randomized Dose-Comparison Studies for Reactivated or Persistently Active CMV Retinitis

| Study | Treatment Regimen (330 µ g/injection ) | Number of Patients (n) | Median Time to Progression (days) | Reference |

| USA/Brazilian | Regimen A (More Intense) | 61 | 106 | [15] |

| Regimen B (Less Intense) | 32 | 267 | [15] | |

| EuroCanadian | Regimen A (More Intense) | Not Reported | Not Determinable (25th percentile: 91 days) | [15] |

| Regimen B (Less Intense) | Not Reported | 403 | [15] |

Safety Profile in Humans

The most common adverse events associated with this compound were localized to the eye and were generally mild to moderate in severity.

Table 5: Common Ocular Adverse Events in Fomivirsen Clinical Trials

| Adverse Event | Incidence | Management | Reference |

| Anterior Chamber Inflammation | Frequently reported | Treatable with topical corticosteroids | [4] |

| Increased Intraocular Pressure | Frequently reported | Manageable with medication | [4] |

No significant systemic side effects were observed, which was a major advantage of the local intravitreal administration.[13]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of fomivirsen required to inhibit CMV-induced plaque formation in cell culture by 50% (IC50).

Methodology:

-

Cell Culture: Human fibroblast cell lines (e.g., MRC-5 or human dermal fibroblasts) are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.[16][17]

-

Drug Preparation: Fomivirsen is serially diluted in culture medium to achieve a range of concentrations.

-

Infection: The cell monolayers are infected with a standardized amount of CMV.

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of fomivirsen.[16]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque inhibition at each drug concentration is calculated relative to untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Clinical Trial Protocol for Newly Diagnosed Peripheral CMV Retinitis

Objective: To assess the efficacy and safety of intravitreal fomivirsen for the treatment of newly diagnosed peripheral CMV retinitis in AIDS patients.

Study Design: A multicenter, prospective, randomized, controlled clinical trial.[14]

Patient Population:

-

Inclusion Criteria: Patients with AIDS and newly diagnosed, unilateral, peripheral CMV retinitis.

-

Exclusion Criteria: Patients with immediately sight-threatening CMV retinitis or those who had received prior treatment for CMV retinitis.

Treatment Regimens:

-

Immediate Treatment Group: Received intravitreal fomivirsen (165 µg) weekly for three doses (induction), followed by injections every other week (maintenance).[14]

-

Deferred Treatment Group: Treatment was deferred until there was evidence of disease progression.

Efficacy Endpoint: The primary endpoint was the time to progression of CMV retinitis, as determined by masked evaluation of serial fundus photographs.[14]

Safety Assessments: Ocular and systemic adverse events were monitored throughout the study.

Experimental Workflow: Clinical Trial for Newly Diagnosed CMV Retinitis

Caption: Workflow of the pivotal clinical trial for fomivirsen in patients with newly diagnosed peripheral CMV retinitis.

Regulatory Approval and Market Withdrawal

This compound was granted marketing approval by the U.S. Food and Drug Administration (FDA) in August 1998 and by the European Medicines Agency (EMA) in July 1999.[4][18] This marked a significant milestone as it was the first antisense drug to reach the market.

However, the therapeutic landscape for AIDS and its complications was rapidly evolving. The introduction and widespread adoption of Highly Active Antiretroviral Therapy (HAART) led to a dramatic decrease in the incidence of CMV retinitis in AIDS patients.[4] As a result, the demand for this compound plummeted. Citing commercial reasons, Novartis, the marketing partner, withdrew this compound from the market in the early 2000s.[19][20]

Conclusion

The story of this compound is a testament to the power of innovative science to address urgent medical needs. As the first approved antisense therapeutic, it paved the way for a new class of drugs and validated the potential of targeting mRNA to treat disease. While its time on the market was brief due to the success of other therapies, the development of this compound provided invaluable lessons in the chemistry, pharmacology, clinical development, and regulatory pathways for oligonucleotide therapeutics. For researchers and drug development professionals, the legacy of this compound continues to inform and inspire the creation of the next generation of genetic medicines.

References

- 1. lcms.cz [lcms.cz]

- 2. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How to find the sequence of Fomivirsen? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. aph-hsps.hu [aph-hsps.hu]

- 10. researchgate.net [researchgate.net]

- 11. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Fomivirsen: clinical pharmacology and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plaque Assay of Cytomegalovirus Strains of Human Origin | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound | European Medicines Agency (EMA) [ema.europa.eu]

- 20. ema.europa.eu [ema.europa.eu]

The Dawn of Antisense Therapy: A Technical Guide to Vitravene (Fomivirsen)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational role of Vitravene (fomivirsen) as the first United States Food and Drug Administration (FDA) approved antisense therapy. This compound's approval in 1998 for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients marked a pivotal moment in the application of gene silencing technologies for therapeutic purposes.[1][2] This document provides a comprehensive overview of its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental methodologies that underpinned its development.

Core Mechanism of Action: Antisense Oligonucleotide Inhibition

This compound is a 21-base phosphorothioate (B77711) oligodeoxynucleotide, a synthetic strand of nucleic acid.[1][3] Its therapeutic effect is derived from its specific antisense mechanism.

Sequence and Target: The nucleotide sequence of fomivirsen is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[1] This sequence is precisely complementary to a specific segment of the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[4][5]

Inhibition of Protein Synthesis: The IE2 region of the CMV genome is critical for viral replication, encoding proteins that regulate the expression of other viral genes.[4][6] By binding to the target IE2 mRNA, fomivirsen forms a duplex that inhibits the translation of these essential proteins.[5][6] This disruption of protein synthesis effectively halts the viral replication cycle.[6] While RNase H-mediated cleavage of the target mRNA is a potential mechanism for some antisense oligonucleotides, its specific role in fomivirsen's action has been debated.[1]

Sequence-Independent Effects: At higher concentrations, phosphorothioate oligonucleotides like fomivirsen can exhibit sequence-independent antiviral effects, such as inhibiting the adsorption of virus particles to host cells.[1] However, given the low nanomolar effective concentration of fomivirsen against CMV, this is considered a minor contribution to its primary therapeutic activity.[1]

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Fomivirsen - Wikipedia [en.wikipedia.org]

- 3. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]

Fomivirsen and Its Target mRNA in Human Cytomegalovirus: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Fomivirsen, the first antisense oligonucleotide therapeutic approved by the FDA, and its specific molecular target within the human cytomegalovirus (CMV). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, quantitative efficacy, and the experimental methodologies used for its validation.

Fomivirsen and its Target mRNA Sequence

Fomivirsen is a 21-base phosphorothioate (B77711) oligodeoxynucleotide. Its chemical structure is designed for enhanced stability against nuclease degradation, a critical feature for its therapeutic efficacy.[1]

Fomivirsen Sequence (5' to 3'): GCG TTT GCT CTT CTT CTT GCG[1]

The therapeutic action of Fomivirsen is derived from its specific binding to a complementary sequence within the messenger RNA (mRNA) transcribed from the major immediate-early (MIE) gene, UL123, of human cytomegalovirus.[1] This gene encodes the Immediate Early 2 (IE2) protein, a critical transactivator of viral early gene expression and, consequently, viral replication.[2][3]

The specific target sequence for Fomivirsen is located within the coding region for the IE2 protein in the UL123 gene of the CMV strain AD169, corresponding to nucleotides 170120 to 170140.

Target mRNA Sequence in CMV UL123 (Strain AD169) (5' to 3'): CGC AAG AAG AAG AGC AAA CGC

Mechanism of Action

Fomivirsen operates through an antisense mechanism. Upon entering a CMV-infected cell, the oligonucleotide hybridizes to its complementary target sequence on the IE2 mRNA. This binding event has a dual effect on inhibiting viral replication:

-

Steric Hindrance of Translation: The presence of the bound Fomivirsen physically obstructs the ribosomal machinery from translating the IE2 mRNA into a functional protein.

-

RNase H-Mediated Degradation: The DNA-RNA hybrid formed between Fomivirsen and the target mRNA is a substrate for cellular RNase H. This enzyme selectively cleaves the RNA strand of the hybrid, leading to the degradation of the IE2 mRNA.[4]

The inhibition of IE2 protein synthesis is a critical blow to the CMV replication cycle. The IE2 protein is a potent transcriptional activator required for the expression of viral early genes, which are in turn necessary for viral DNA replication.[3][5] By preventing the production of IE2, Fomivirsen effectively halts the cascade of viral gene expression and replication.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of Fomivirsen.

Table 1: In Vitro Efficacy of Fomivirsen against Human Cytomegalovirus

| Cell Line | Assay Type | Endpoint Measured | EC50 (µM) |

| Human Retinal Pigment Epithelial (RPE) Cells | Plaque Reduction Assay | Inhibition of Plaque Formation | 0.03 - 0.2 |

| Human Fibroblast Cells (MRC-5) | Plaque Reduction Assay | Inhibition of Plaque Formation | 0.2 |

| Normal Human Diploid Fibroblast (NHDF) | Antigen Production Assay | Inhibition of Viral Antigen | ~0.34 ± 0.25 |

Data sourced from multiple in vitro studies.[6][7]

Table 2: Clinical Efficacy of Intravitreal Fomivirsen in Patients with CMV Retinitis

| Patient Population | Treatment Regimen | Endpoint | Median Time to Progression (Days) |

| Newly Diagnosed Peripheral CMV Retinitis (n=18) | 165 µg weekly for 3 weeks, then every 2 weeks | Progression of Retinitis | 71 |

| Deferral of Treatment Group (n=10) | - | Progression of Retinitis | 13 |

| Reactivated/Persistently Active CMV Retinitis | 330 µg (Regimen A: more intense) | Progression of Retinitis (USA/Brazilian) | 106 |

| Reactivated/Persistently Active CMV Retinitis | 330 µg (Regimen B: less intense) | Progression of Retinitis (USA/Brazilian) | 267 |

Data from randomized controlled clinical trials.[8][9]

Table 3: Pharmacokinetic Properties of Intravitreal Fomivirsen in Humans

| Parameter | Value |

| Vitreal Half-life (t1/2) | ~55 hours |

| Maximum Vitreal Concentration (Cmax) | Dose-dependent |

| - 165 µg dose | 0.01 - 11.8 µM |

| - 330 µg dose | 6.2 - 32.7 µM |

| Systemic Bioavailability | Not detectable in plasma |

Data from clinical pharmacokinetic studies.[5][10]

Experimental Protocols

This section details the methodologies for key experiments used in the research and validation of Fomivirsen.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of Fomivirsen to inhibit CMV-induced cytopathic effect (CPE) in cell culture.

Materials:

-

Human fibroblast cell lines (e.g., MRC-5)

-

CMV strain (e.g., AD169)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Fomivirsen solutions of varying concentrations

-

Carboxymethylcellulose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed human fibroblast cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of Fomivirsen in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect with a known titer of CMV for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the Fomivirsen dilutions to the respective wells. Include a no-drug control.

-

Overlay the cells with a carboxymethylcellulose medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells.

-

Fix the cells with 10% formalin and stain with 0.1% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the 50% effective concentration (EC50), which is the concentration of Fomivirsen that reduces the number of plaques by 50% compared to the no-drug control.

Northern Blot Analysis for Target mRNA Reduction

This technique is used to detect and quantify the levels of the target IE2 mRNA in CMV-infected cells treated with Fomivirsen.

Materials:

-

CMV-infected cells treated with Fomivirsen and control cells

-

RNA extraction kit (e.g., TRIzol)

-

Formaldehyde-agarose gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Radioactively or non-radioactively labeled DNA probe complementary to the IE2 mRNA

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager or X-ray film

Protocol:

-

Lyse the treated and control cells and extract total RNA using a suitable kit.

-

Quantify the RNA concentration and assess its integrity.

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA from the gel to a nylon membrane via capillary action.

-

Immobilize the RNA onto the membrane by UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add the labeled IE2-specific probe to the hybridization buffer and incubate overnight to allow for hybridization to the target mRNA.

-

Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe.

-

Detect the signal from the labeled probe using a phosphorimager or by exposing the membrane to X-ray film.

-

Quantify the band intensity corresponding to the IE2 mRNA and normalize to a housekeeping gene (e.g., GAPDH) to determine the relative reduction in mRNA levels in Fomivirsen-treated cells.

In Vitro Transcription/Translation Assay

This cell-free assay directly assesses the ability of Fomivirsen to inhibit the translation of its target mRNA.

Materials:

-

Plasmid DNA containing the CMV UL123 gene under the control of a T7 promoter

-

In vitro transcription kit (containing T7 RNA polymerase and NTPs)

-

In vitro translation kit (e.g., rabbit reticulocyte lysate system) containing ribosomes, tRNAs, amino acids (including a labeled amino acid like 35S-methionine)

-

Fomivirsen

-

RNase inhibitor

-

SDS-PAGE system

-

Autoradiography equipment

Protocol:

-

Linearize the plasmid DNA downstream of the UL123 gene.

-

Synthesize the IE2 mRNA in vitro using the T7 RNA polymerase and NTPs. Purify the transcribed mRNA.

-

Set up the in vitro translation reactions in separate tubes, each containing the rabbit reticulocyte lysate, amino acid mixture (with 35S-methionine), and the in vitro transcribed IE2 mRNA.

-

Add varying concentrations of Fomivirsen to the experimental tubes. Include a no-Fomivirsen control.

-

Incubate the reactions at 30°C for 1-2 hours to allow for protein synthesis.

-

Stop the reactions and resolve the newly synthesized, radiolabeled proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Analyze the intensity of the band corresponding to the IE2 protein to determine the concentration-dependent inhibition of translation by Fomivirsen.

Visualizations

The following diagrams illustrate the mechanism of action of Fomivirsen and the experimental workflows.

Caption: Mechanism of action of Fomivirsen in inhibiting CMV replication.

Caption: Experimental workflow for validating the antisense activity of Fomivirsen.

Caption: Simplified signaling pathway of CMV IE2 protein and the point of Fomivirsen intervention.

References

- 1. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [international-biopharma.com]

- 3. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Vitravene (Fomivirsen): A Technical Guide to its Historical Significance in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitravene® (fomivirsen sodium intravitreal injectable) holds a pivotal position in the history of antiviral drug development as the first antisense oligonucleotide (ASO) therapeutic to gain approval from the U.S. Food and Drug Administration (FDA) in 1998.[1][2] This technical guide provides an in-depth analysis of this compound's journey, from its novel mechanism of action to its clinical evaluation and eventual market withdrawal. We will explore the core scientific principles that underpinned its development, the experimental methodologies used to validate its efficacy and safety, and its lasting impact on the field of nucleic acid-based therapies.

Introduction: A Landmark in Antiviral Therapy

The late 20th century witnessed the devastating impact of the HIV/AIDS pandemic, which led to a surge in opportunistic infections in immunocompromised individuals. One of the most severe of these was Cytomegalovirus (CMV) retinitis, a viral infection of the retina that could rapidly lead to blindness.[3] Existing antiviral treatments at the time, such as ganciclovir (B1264) and foscarnet, were often limited by systemic toxicity and the emergence of drug-resistant CMV strains.

In this challenging therapeutic landscape, this compound emerged as a groundbreaking alternative. Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, it represented a paradigm shift in antiviral therapy.[1] Instead of targeting viral enzymes like traditional antivirals, this compound utilized an "antisense" mechanism, a concept that had been explored in research for decades but had yet to yield a marketable drug.[2] Its approval marked a critical proof-of-concept for antisense technology and paved the way for the development of a new class of therapeutics.

Mechanism of Action: The Antisense Approach

Fomivirsen, the active ingredient in this compound, is a 21-base phosphorothioate (B77711) oligodeoxynucleotide.[4] This synthetic strand of nucleic acid is designed to be complementary to a specific sequence within the messenger RNA (mRNA) of the major immediate-early (IE2) region of human CMV.[4] The IE2 proteins are crucial for the regulation of viral gene expression and are essential for the replication of the virus.

The mechanism of action unfolds as follows:

-

Hybridization: Once administered into the vitreous humor of the eye, fomivirsen enters the CMV-infected retinal cells. Inside the cell, it binds specifically to the target IE2 mRNA sequence through Watson-Crick base pairing.

-

RNase H Activation: The resulting DNA-RNA hybrid is a substrate for RNase H, a ubiquitous cellular enzyme. RNase H recognizes and cleaves the RNA strand of the hybrid.

-

Translation Arrest: The degradation of the IE2 mRNA prevents it from being translated into the essential IE2 proteins by the cellular machinery.

-

Inhibition of Viral Replication: The absence of functional IE2 proteins halts the viral replication cycle, thus controlling the CMV infection within the retina.

This highly specific mode of action offered a significant advantage over existing therapies, as it was potent against CMV strains that had developed resistance to DNA polymerase inhibitors.

Quantitative Data from Clinical Trials

The clinical development of fomivirsen involved several key trials to establish its safety and efficacy for the treatment of CMV retinitis in AIDS patients. The data from these trials are summarized in the tables below.

Table 1: Efficacy of Fomivirsen in CMV Retinitis

| Trial / Patient Group | Treatment Regimen | Number of Patients (n) | Median Time to Progression (Days) | Reference |

| Newly Diagnosed Peripheral CMV Retinitis (Immediate Treatment) | 165 µg weekly for 3 weeks (induction), then every 2 weeks (maintenance) | 18 | 71 | [5] |

| Newly Diagnosed Peripheral CMV Retinitis (Deferred Treatment) | Observation until progression, then fomivirsen | 10 | 13 | [5] |

| Relapsed/Refractory CMV Retinitis (Regimen A - More Intense) | 330 µg weekly for 3 weeks (induction), then every 2 weeks (maintenance) | 61 patients (67 eyes) | 106 (USA/Brazilian study) | [6] |

| Relapsed/Refractory CMV Retinitis (Regimen B - Less Intense) | 330 µg on day 1 and 15 (induction), then every 4 weeks (maintenance) | 32 patients (39 eyes) | 267 (USA/Brazilian study) | [6] |

| Patients who failed other anti-CMV treatments | 330 mg per injection | Not Specified | 91 | [7] |

Table 2: Key Ocular Adverse Events with Fomivirsen

| Adverse Event | Incidence Rate (165 µg dose) (events/patient-year) | Incidence Rate (330 µg dose - less intense regimen) (events/patient-year) | Incidence Rate (330 µg dose - more intense regimen) (events/patient-year) | Reference |

| Anterior Chamber Inflammation | Not specified | Not specified | Not specified | [8] |

| Increased Intraocular Pressure | Not specified | Not specified | Not specified | [8] |

| Overall Ocular Adverse Events | 4.06 | 6.58 | 8.35 | [8] |

Note: Specific rates for anterior chamber inflammation and increased intraocular pressure were the most frequently reported but not individually quantified in the provided source.

Experimental Protocols

The development of this compound was supported by a series of preclinical and clinical studies. The following outlines the key experimental methodologies employed.

In Vitro Antiviral Activity Assays

-

Objective: To determine the potency and specificity of fomivirsen in inhibiting CMV replication in cell culture.

-

Methodology:

-

Cell Lines: Human retinal pigment epithelial (RPE) cells and human fibroblast cells (e.g., MRC-5) were commonly used as they are natural targets for CMV infection.[9]

-

Viral Strains: Laboratory strains of CMV (e.g., AD169) and clinical isolates were used to infect the cell monolayers.

-

Drug Incubation: Infected cell cultures were treated with varying concentrations of fomivirsen.

-

Efficacy Assessment: The antiviral effect was quantified using methods such as:

-

Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) to determine the concentration of drug required to reduce plaque formation by 50% (IC50).

-

Immunoassay: A 96-well plate immunoassay was used to screen multiple antisense oligonucleotides for their ability to inhibit the expression of viral proteins.[4][10]

-

-

Specificity Control: Mismatched or non-complementary oligonucleotides were used as controls to ensure the antiviral effect was sequence-specific and not due to non-antisense effects.[10]

-

Preclinical Toxicology Studies in Animal Models

-

Objective: To evaluate the safety and tolerability of intravitreal fomivirsen administration.

-

Methodology:

-

Animal Models: Rabbits and monkeys were used to assess ocular toxicity due to the anatomical similarities of their eyes to humans.

-

Drug Administration: Single or multiple intravitreal injections of fomivirsen at various doses were administered.

-

Safety Monitoring: Animals were monitored for signs of ocular inflammation, changes in intraocular pressure, and retinal toxicity through methods such as indirect ophthalmoscopy.

-

Histopathology: At the end of the study, eyes were enucleated and examined histopathologically to assess for any cellular damage to the retina and other ocular structures.

-

Clinical Trial Design for CMV Retinitis

-

Objective: To determine the safety and efficacy of fomivirsen in patients with CMV retinitis.

-

Methodology:

-

Patient Population: The trials enrolled HIV-positive patients with a diagnosis of CMV retinitis. Studies included both newly diagnosed patients and those who had failed previous anti-CMV therapies.[6][11]

-

Study Design: Randomized, controlled, multicenter trials were conducted. For newly diagnosed patients, a common design was to compare immediate treatment with fomivirsen to a deferred treatment arm where the drug was only administered upon disease progression.[11] For patients with relapsed or refractory disease, different dosing regimens were compared.[6]

-

Drug Administration: Fomivirsen was administered via intravitreal injection. The protocol typically involved an induction phase with more frequent injections followed by a maintenance phase with less frequent injections.[11]

-

Efficacy Endpoint: The primary efficacy endpoint was the time to progression of CMV retinitis, which was determined by masked evaluation of serial fundus photographs by independent reading centers.[6][11]

-

Safety Assessment: Patients were monitored for ocular and systemic adverse events. Ocular examinations included assessment for inflammation, intraocular pressure changes, and retinal detachment.

-

The Legacy and Impact of this compound

Despite its initial success and groundbreaking technology, this compound was voluntarily withdrawn from the market in the early 2000s.[1] The primary reason for this was the advent of Highly Active Antiretroviral Therapy (HAART) for HIV. HAART was so effective at restoring the immune systems of AIDS patients that the incidence of opportunistic infections like CMV retinitis plummeted, leading to a significantly reduced market for this compound.

However, the historical significance of this compound cannot be overstated. Its journey provided invaluable lessons for the development of nucleic acid-based therapies:

-

Proof-of-Concept: this compound's approval demonstrated that antisense oligonucleotides could be safe and effective drugs in humans, validating the entire therapeutic platform.

-

Regulatory Pathway: It forged a regulatory path for future ASO therapies, providing a precedent for the FDA and other regulatory agencies.

-

Understanding of ASO Pharmacology: The preclinical and clinical studies of fomivirsen contributed significantly to the understanding of the pharmacokinetics, pharmacodynamics, and potential toxicities of ASOs.

-

Stimulation of Further Research: The success of this compound spurred further investment and research into antisense and other nucleic acid-based technologies, leading to the development of a new generation of drugs for a wide range of diseases.

Conclusion

This compound (fomivirsen) stands as a landmark achievement in the history of antiviral drug development. As the first FDA-approved antisense therapeutic, it not only provided a much-needed treatment option for patients with CMV retinitis but also opened the door for a new era of precision medicine based on targeting the genetic blueprint of diseases. While its time on the market was brief, its legacy as a pioneering therapy continues to influence the field of drug development, demonstrating the potential of antisense technology to address previously untreatable conditions. The lessons learned from this compound's development and clinical application remain highly relevant for researchers and scientists working on the next generation of nucleic acid-based medicines.

References

- 1. Fomivirsen - Wikipedia [en.wikipedia.org]

- 2. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aph-hsps.hu [aph-hsps.hu]

- 11. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Commercial Demise of Vitravene (Fomivirsen): A Technical Analysis of Market Withdrawal

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitravene (fomivirsen), the first antisense oligonucleotide therapeutic to gain regulatory approval, represented a significant scientific milestone in the treatment of cytomegalomegalovirus (CMV) retinitis in AIDS patients. However, its promising debut was short-lived, culminating in its withdrawal from the market. This technical guide provides a comprehensive analysis of the factors leading to the discontinuation of this compound. The primary driver for this withdrawal was not clinical inefficacy or safety concerns, but rather a dramatic and unforeseen shift in the therapeutic landscape for HIV/AIDS. The introduction and widespread adoption of highly active antiretroviral therapy (HAART) led to a profound decrease in the incidence of CMV retinitis, a key opportunistic infection in severely immunocompromised individuals. This epidemiological shift fundamentally eroded the commercial viability of a niche, locally administered therapy like this compound. This document will delve into the clinical data that supported this compound's approval, the pharmacological basis of its action, the stark reality of its market performance in the face of HAART's success, and the detailed experimental protocols of its pivotal clinical trials.

Introduction: The Rise and Fall of an Antisense Pioneer

Fomivirsen was a 21-mer phosphorothioate (B77711) oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[1][2] By binding to the target mRNA, fomivirsen was intended to inhibit the synthesis of proteins essential for viral replication.[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, this compound gained approval from the U.S. Food and Drug Administration (FDA) in 1998 and the European Medicines Agency (EMA) in 1999 for the treatment of CMV retinitis in AIDS patients who were intolerant of or unresponsive to other therapies.[3][4]

The withdrawal of this compound from the European market in 2002 and the US market in 2006 was explicitly attributed to commercial reasons, not safety or efficacy issues.[3][5] The advent of HAART in the mid-1990s dramatically altered the natural history of HIV infection, leading to significant immune reconstitution in patients and a steep decline in opportunistic infections like CMV retinitis.[6][7]

The Decisive Factor: Impact of HAART on CMV Retinitis Incidence

The commercial viability of this compound was inextricably linked to the prevalence of CMV retinitis. Prior to the HAART era, approximately one-third of individuals with AIDS would develop CMV retinitis.[2] The introduction of HAART led to a rapid and substantial decrease in the incidence of this opportunistic infection.

| Metric | Pre-HAART Era | HAART Era | Percentage Decrease |

| Incidence of CMV Retinitis in AIDS Patients | ~30% lifetime risk | 0.35 cases per 100 person-years | >80% |

Table 1: The Impact of Highly Active Antiretroviral Therapy (HAART) on the Incidence of Cytomegalovirus (CMV) Retinitis. This table illustrates the dramatic reduction in the incidence of CMV retinitis in patients with AIDS following the widespread adoption of HAART. The data highlights the shrinking patient population for CMV retinitis therapies like this compound.

This drastic reduction in the target patient population directly impacted the commercial prospects of this compound, a niche product for a now significantly less common condition.

Clinical Efficacy of Fomivirsen

Despite its eventual commercial failure, fomivirsen demonstrated clinical efficacy in treating CMV retinitis. The pivotal clinical trials focused on its ability to delay the progression of the disease.

Study in Newly Diagnosed Peripheral CMV Retinitis

A key randomized controlled trial evaluated the efficacy of intravitreous fomivirsen in patients with newly diagnosed peripheral CMV retinitis.[8]

| Parameter | Immediate Fomivirsen Treatment (n=18) | Deferred Treatment (n=10) |

| Patient Demographics | ||

| Median Age (years) | 40 | 39 |

| Male (%) | 100 | 100 |

| Baseline Characteristics | ||

| Median CD4+ Cell Count (cells/mm³) | 29 | 10 |

| Concomitant Protease Inhibitor Use (%) | 83 | 80 |

| Efficacy Outcome | ||

| Median Time to CMV Retinitis Progression (days) | 71 | 13 |

Table 2: Summary of a Randomized Controlled Trial of Fomivirsen in Newly Diagnosed Peripheral CMV Retinitis. This table summarizes the key demographic, baseline, and efficacy data from a pivotal clinical trial of fomivirsen. The immediate treatment group showed a statistically significant delay in the progression of CMV retinitis compared to the deferred treatment group.[8]

Studies in Relapsed or Persistently Active CMV Retinitis

Fomivirsen was also evaluated in patients with CMV retinitis that had reactivated or was persistently active despite other therapies.[9] Two studies, a USA/Brazilian study and a EuroCanadian study, compared two different dosing regimens of 330 µ g/injection .

| Study | Regimen | Number of Patients (Eyes) | Median Time to Progression (days) |

| USA/Brazilian Study | More Intense | 61 (67) | 106 |

| Less Intense | 32 (39) | 267 | |

| EuroCanadian Study | More Intense | Not determinable | |

| Less Intense | 403 |

Table 3: Efficacy of Fomivirsen in Patients with Relapsed or Persistently Active CMV Retinitis. This table presents the efficacy data from two studies evaluating different dosing regimens of fomivirsen in a treatment-experienced population. Both regimens demonstrated efficacy in delaying disease progression.[9]

Safety and Tolerability Profile

The safety profile of fomivirsen was considered acceptable, with most adverse events being localized to the eye and manageable.[3]

| Adverse Event | Incidence |

| Anterior Chamber Inflammation | Most frequently reported |

| Increased Intraocular Pressure | Most frequently reported |

| Vitritis | Reported |

Table 4: Common Adverse Events Associated with Intravitreous Fomivirsen. This table lists the most frequently reported ocular adverse events in clinical trials of fomivirsen. These events were generally transient and manageable with standard ophthalmic therapies.[3]

Mechanism of Action: An Antisense Approach to Viral Inhibition

Fomivirsen's mechanism of action is a prime example of antisense technology. It is a synthetic oligonucleotide with a sequence complementary to a specific segment of the mRNA transcribed from the major immediate-early (IE2) region of human cytomegalovirus (HCMV).

Figure 1: Mechanism of Action of Fomivirsen. This diagram illustrates how fomivirsen, an antisense oligonucleotide, specifically binds to the IE2 mRNA of cytomegalovirus, thereby blocking the translation of essential viral proteins and inhibiting viral replication.

Experimental Protocols of Pivotal Clinical Trials

Trial in Newly Diagnosed Peripheral CMV Retinitis

-

Study Design: A multicenter, prospective, randomized, controlled clinical trial.[8]

-

Patient Population: Patients with AIDS and newly diagnosed, unilateral, peripheral CMV retinitis. Key inclusion criteria included at least one active CMV lesion with a greatest linear dimension of at least 750 µm located in zones 2 or 3 of the retina.

-

Randomization: Patients were randomized to either immediate treatment with fomivirsen or deferral of treatment until progression of CMV retinitis.

-

Treatment Protocol:

-

Induction: Fomivirsen 165 µg administered via intravitreal injection once weekly for three weeks.

-

Maintenance: Fomivirsen 165 µg administered every other week.

-

-

Primary Endpoint: Time to first progression of CMV retinitis, as determined by masked reading of fundus photographs.

-

Follow-up: Patients were examined at baseline and at regular intervals with dilated indirect ophthalmoscopy and fundus photography.

Figure 2: Experimental Workflow of the Pivotal Trial in Newly Diagnosed CMV Retinitis. This diagram outlines the key stages of the randomized controlled trial that evaluated the efficacy of fomivirsen in patients with newly diagnosed peripheral CMV retinitis.

The Commercial Reality and Withdrawal

The commercial performance of this compound was modest and ultimately unsustainable. Isis Pharmaceuticals reported revenue from this compound shipments and milestone payments from Novartis. For instance, in 2002, Isis earned $2.5 million as a milestone payment and $293,000 from this compound shipments.[10] By 2004 and 2005, the revenue from this compound had dwindled to negligible amounts, reflecting the diminished market.[11]

The decision to withdraw this compound was a direct consequence of this commercial reality. The demand for the drug had fallen to a level where continued marketing and manufacturing were no longer viable for Novartis.

Figure 3: Logical Flow Leading to the Withdrawal of this compound. This diagram illustrates the causal chain of events, from the introduction of HAART to the eventual market withdrawal of this compound due to commercial non-viability.

Conclusion

The story of this compound's withdrawal from the market is a powerful case study in the interplay of scientific innovation, clinical need, and the dynamic nature of therapeutic landscapes. While this compound was a testament to the potential of antisense technology and provided a valuable treatment option for a devastating opportunistic infection, its commercial success was ultimately predicated on a public health crisis that was, fortunately, brought under control by a paradigm-shifting therapeutic intervention. For researchers, scientists, and drug development professionals, the saga of this compound underscores the critical importance of considering not only the clinical and scientific merits of a new therapeutic but also the evolving epidemiology of the target disease and the broader therapeutic context in which a new drug will be launched. The fall of this compound was not a failure of its science, but a consequence of a monumental public health success.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. acpjournals.org [acpjournals.org]

- 5. Cytomegalovirus retinitis in the post-cART era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fomivirsen - Wikipedia [en.wikipedia.org]

- 7. Medical management of human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aph-hsps.hu [aph-hsps.hu]

- 11. sec.gov [sec.gov]

Methodological & Application

Vitravene (fomivirsen) Administration Protocol for CMV Retinitis: Application Notes and Protocols for Researchers

For Research Use Only. Not for clinical use.

Introduction

Vitravene (fomivirsen sodium intravitreal injectable) was a first-in-class antisense oligonucleotide therapeutic indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS).[1][2] Although the brand name this compound is discontinued, the active agent, fomivirsen, serves as a significant case study in the application of antisense technology for ophthalmic diseases.[3] These application notes provide a comprehensive overview of the administration protocol, mechanism of action, and relevant preclinical and clinical data for fomivirsen in the context of CMV retinitis research.

Fomivirsen is a 21-nucleotide phosphorothioate (B77711) oligonucleotide that inhibits human cytomegalovirus (HCMV) replication through a specific antisense mechanism.[4][5] It is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of HCMV.[5] This region of the viral genome is crucial for the regulation of viral gene expression and the production of infectious CMV particles.[5] By binding to the target mRNA, fomivirsen inhibits the synthesis of IE2 proteins, thereby halting viral replication.[5]

Product Information

| Characteristic | Description |

| Active Ingredient | Fomivirsen sodium |

| Chemical Name | 5'-GCG TTT GCT CTT CTT CTT GCG-3' as a sodium salt[5] |

| Formulation | Sterile, aqueous, preservative-free, bicarbonate-buffered solution[5] |

| Concentration | 6.6 mg/mL[2] |

| Appearance | White to off-white, hygroscopic, amorphous powder[5] |

| Storage | 2-25°C (35-77°F); protect from excessive heat and light[2] |

Mechanism of Action

Fomivirsen operates on the principle of antisense technology. The oligonucleotide sequence is designed to be complementary to a specific sequence within the mRNA transcribed from the major immediate-early (IE2) gene of human cytomegalovirus. This binding event initiates a cascade that ultimately inhibits viral replication.

Caption: Mechanism of action of fomivirsen in inhibiting CMV replication.

Quantitative Data Summary

Clinical Efficacy of Fomivirsen in CMV Retinitis

| Patient Population | Dosage Regimen | Median Time to Progression | Reference |

| Newly Diagnosed | 165 µg induction and maintenance | 71 days | [6] |

| Previously Treated | 330 µg induction and maintenance | 91 days | [4] |

| Deferred Treatment (Control) | N/A | 13 days | [6] |

Preclinical In Vitro Efficacy of Fomivirsen

| Cell Line | Mean 50% Inhibitory Concentration (IC50) | Reference |

| Human Retinal Pigment Epithelial (RPE) cells | 0.03 µM | [7] |

| Human Fibroblast (MRC-5) cells | 0.2 µM | [7] |

| Various in vitro cell lines | 0.03 - 0.2 µM | [4] |

Preclinical Pharmacokinetics of Fomivirsen

| Animal Model | Parameter | Value | Reference |

| Rabbit | Intravitreal half-life | 62 hours | [4] |

| Monkey | Retinal half-life (115 µg dose) | 78 hours | [8] |

| Monkey | Systemic exposure after intravitreal injection | Below limit of quantitation | [8] |

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a generalized procedure based on standard plaque reduction assays used for CMV.[9] Specific parameters for fomivirsen testing may require optimization.

Objective: To determine the 50% inhibitory concentration (IC50) of fomivirsen against a specific CMV strain in a susceptible cell line.

Materials:

-

Susceptible host cells (e.g., human retinal pigment epithelial cells or MRC-5 human lung fibroblasts)

-

CMV laboratory strain (e.g., AD169) or clinical isolates

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Fomivirsen sodium solution

-

Overlay medium (e.g., culture medium with 0.5% agarose)

-

Crystal violet staining solution (0.1% in 20% ethanol)

-

96-well or 24-well cell culture plates

Caption: Workflow for in vitro plaque reduction assay.

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.

-

Virus Inoculation: Once cells are confluent, remove the culture medium and inoculate the cells with a standardized amount of CMV (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Fomivirsen Application: Prepare serial dilutions of fomivirsen in culture medium. After the viral adsorption period, remove the inoculum and add the different concentrations of fomivirsen to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Overlay: After a short incubation with the drug, add an overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Staining and Plaque Counting: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formalin). Stain the cell monolayer with crystal violet. Plaques will appear as clear areas against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the virus control. The IC50 is the concentration of fomivirsen that reduces the number of plaques by 50%.

Preclinical Intravitreal Administration in Rabbits

This is a generalized protocol for intravitreal injection in rabbits. Specific details for fomivirsen studies should be adapted based on the experimental design.

Objective: To assess the ocular safety and pharmacokinetics of a single intravitreal injection of fomivirsen in a rabbit model.

Materials:

-

New Zealand White rabbits

-

Fomivirsen sodium solution (sterile)

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Topical anesthetic (e.g., proparacaine)

-

Povidone-iodine solution (5%)

-

Eyelid speculum

-

30-gauge needles and tuberculin syringes

-

Slit-lamp biomicroscope and indirect ophthalmoscope

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit according to an approved institutional protocol. Instill a topical anesthetic into the eye to be injected. Aseptically prepare the periocular area and the ocular surface with povidone-iodine solution.

-

Intravitreal Injection: Place an eyelid speculum to keep the eye open. Using a 30-gauge needle on a tuberculin syringe, inject the desired volume of fomivirsen solution (typically 0.05 mL to 0.1 mL) into the vitreous cavity. The injection site is typically 1-2 mm posterior to the limbus in the superotemporal quadrant.

-

Post-Injection Monitoring: Immediately following the injection, apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux. Monitor the animal for any immediate adverse reactions.

-

Ocular Examinations: Perform regular ocular examinations (e.g., daily for the first week, then weekly) using slit-lamp biomicroscopy and indirect ophthalmoscopy. Look for signs of inflammation (e.g., cells and flare in the anterior chamber and vitreous), cataracts, and retinal changes.

-

Sample Collection (for pharmacokinetic studies): At predetermined time points, animals are euthanized, and the eyes are enucleated. Vitreous and retinal tissues are collected for analysis of fomivirsen concentration.

-

Histopathology (for toxicology studies): At the end of the study, the eyes are enucleated, fixed, and processed for histopathological examination to assess for any cellular changes or damage to ocular structures.

Clinical Administration Protocol

The following is a summary of the clinical administration protocol for this compound. This is for informational purposes for researchers and is not intended for clinical use.

Dosage and Administration: Treatment with fomivirsen involves an induction and a maintenance phase. The dosage depends on whether the patient has newly diagnosed or previously treated CMV retinitis.

-

Newly Diagnosed Disease:

-

Induction: 165 µg (0.025 mL) administered as an intravitreal injection once weekly for three weeks.

-

Maintenance: 165 µg (0.025 mL) administered as an intravitreal injection every two weeks.[10]

-

-

Previously Treated Disease:

-

Induction: 330 µg (0.05 mL) administered as an intravitreal injection every other week for two doses.

-

Maintenance: 330 µg (0.05 mL) administered as an intravitreal injection once every four weeks.[10]

-

Administration Procedure: The intravitreal injection should be performed by an ophthalmologist experienced in such procedures.

Caption: Workflow for the clinical administration of this compound.

-

Patient Preparation: Administer standard local anesthetic and antimicrobial preparation to the affected eye prior to the injection.

-

Drug Preparation:

-

Remove the plastic cap from the this compound vial and disinfect the rubber stopper.

-

Using a 5-micron filter needle on a low-volume syringe (e.g., tuberculin), withdraw the appropriate volume of the solution.

-

Replace the filter needle with a 30-gauge needle for the injection.

-

-

Injection Technique:

-

Stabilize the globe of the eye.

-

Insert the needle 3.5 to 4.0 mm posterior to the limbus, avoiding the horizontal meridian and aiming towards the center of the globe.

-

Slowly inject the prescribed volume of this compound.

-

As the needle is withdrawn, apply pressure to the injection site with a cotton tip applicator to minimize fluid loss.

-

-

Post-Injection Care: Monitor the patient for any immediate complications, such as increased intraocular pressure.

Safety and Tolerability

In clinical trials, the most common adverse events associated with this compound were ocular inflammation (including iritis and vitritis) and increased intraocular pressure.[8] These events were generally mild to moderate and manageable with topical corticosteroids.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The use of fomivirsen should be conducted in accordance with all applicable laws and regulations and under the guidance of qualified professionals.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for Intravitreal Injection of Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of antisense oligonucleotides (ASOs). The information is compiled from preclinical studies and clinical trial data to guide researchers and drug development professionals in the effective and safe delivery of ASO therapeutics to the eye.

Introduction to Intravitreal ASO Delivery

Antisense oligonucleotides are a promising class of therapeutics for various ocular diseases, particularly those with a genetic basis.[1][2] By targeting RNA, ASOs can modulate gene expression to correct splicing defects, reduce the production of harmful proteins, or alter other cellular processes.[1][3] Intravitreal injection is the most common and direct method for delivering ASOs to the retina and vitreous humor, bypassing systemic circulation and minimizing off-target effects.[1][2] This route of administration allows for high local concentrations of the therapeutic agent in the target ocular tissues.[1][2]

However, the procedure is invasive and carries risks such as infection (endophthalmitis), inflammation, retinal detachment, and cataract formation.[4] Therefore, strict aseptic techniques and well-defined protocols are crucial for both preclinical and clinical applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters from preclinical and clinical studies of intravitreal ASO administration.

Table 1: Preclinical Intravitreal ASO Injection Parameters

| Animal Model | ASO Dose | Injection Volume | Resulting Concentration/Observation | Reference |

| Cynomolgus Monkey | 11, 57, or 115 µ g/eye | Not Specified | Vitreous: 80 nM to ~1.5 µM (3 days post-injection); Retina: 50 nM to 1.1 µM (2 days post-injection) | [4] |

| Mouse | 60 µg | Not Specified | Pseudoexon skipping observed up to 30 days after injection.[5] | [5] |

| Mouse | 20 µg | 2 µL | Not Specified | [6] |

| Rabbit | 500 µg | 50 µL | Not Specified | [7] |

Table 2: Clinical Dosing of Sepofarsen (ASO for Leber Congenital Amaurosis Type 10)

| Trial Phase | Loading Dose | Maintenance Dose | Injection Volume | Dosing Frequency | Reference |

| Phase 1/2 | 160 µg or 320 µg | 80 µg or 160 µg | 50 µL | 3 monthly injections for maintenance | [3][8] |

| Phase 2/3 (ILLUMINATE) | 80 µg or 160 µg | 40 µg or 80 µg | Not Specified | Initial injection, then at 3 months, then every 6 months | [9] |

| Pediatric Trial (<8 years) | Not Specified | Not Specified | Not Specified | Initial injection, then a 6-monthly schedule is planned | [10] |

Experimental Protocols

Preclinical Protocol: Intravitreal Injection in Mice

This protocol is adapted from established methods for ASO delivery to the mouse retina.[4][5][11][12][13]

Materials:

-

ASO solution: Resuspend ASO in sterile 1x Phosphate-Buffered Saline (PBS) or commercial saline.[13]

-

Anesthetics: Isoflurane (B1672236) or other appropriate anesthetics.[4]

-

Analgesic: Carprofen (B1668582) (50 mg/ml stock).[4][13]

-

Topical agents: Tropicamide (B1683271) ophthalmic solution, antibiotic ointment (e.g., PRED-G, TobraDex).[4][13]

-

Injection equipment:

-

General supplies: Sterile gauzes, 70% ethanol, sterile deionized water, heat pad.[4][13]

Procedure:

-

Animal Preparation:

-

Weigh the mouse to calculate the correct dose of analgesic.[11][12]

-

Administer carprofen (typically 1:100 dilution in saline, inject 10 µL per gram of body weight) or provide in drinking water 24 hours prior.[4][13]

-

Anesthetize the mouse using isoflurane in an induction chamber.[11][12]

-

Place the anesthetized mouse under the stereomicroscope and maintain anesthesia via a nose cone.[11][12]

-

Instill one drop of tropicamide to dilate the pupil.[13]

-

-

Injection:

-

With a 1 mL syringe and a 30G needle, create a small puncture hole in the sclera, avoiding any visible vasculature.[4][6]

-

Carefully insert the blunt-ended needle of the Hamilton syringe (loaded with 2 µL of ASO solution for an adult mouse) through the puncture hole into the vitreous cavity.[4][6]

-

Slowly inject the solution.[4]

-